3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide
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Overview
Description
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: is an organic compound with the molecular formula C13H13ClN2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro group, and a methyl group attached to a benzene ring, along with a sulfonamide group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methyl-N-phenylbenzene-1-sulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: .
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of enzyme activity and disruption of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide: Similar structure with an ethyl group instead of a methyl group.
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: Similar structure with different substituents on the benzene ring.
Uniqueness
Properties
CAS No. |
78726-59-7 |
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Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
3-amino-5-chloro-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-12(14)7-11(8-13(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
InChI Key |
MEOSXRZNQFIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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